molecular formula C20H17BrO3 B169377 Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate CAS No. 178877-03-7

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate

Cat. No. B169377
M. Wt: 385.2 g/mol
InChI Key: SUMFTPPRKZGIBN-UHFFFAOYSA-N
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Description

“Ethyl 4-(benzyloxy)benzoate” is a chemical compound with the empirical formula C16H16O31. It is a solid substance1. However, there is no specific information available about “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”.



Synthesis Analysis

There is no specific information available about the synthesis of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. However, related compounds have been synthesized through various methods such as bromination, benzyl protection, and halogen exchange reaction2.



Molecular Structure Analysis

The molecular structure of “Ethyl 4-(benzyloxy)benzoate” includes an ethyl ester group and a benzyloxy group1. However, the specific molecular structure of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate” is not available.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. However, related compounds have been involved in reactions such as protodeboronation of pinacol boronic esters3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-(benzyloxy)benzoate” include a molecular weight of 256.301. However, the specific physical and chemical properties of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate” are not available.


Safety And Hazards

The safety and hazards of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate” are not available.


Future Directions

There is no specific information available about the future directions of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. However, related compounds have been used in various applications such as the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene2.


Please note that this information is based on the available data and may not fully cover the aspects of “Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate”. For a more comprehensive analysis, further research and experimental studies would be required.


properties

IUPAC Name

ethyl 7-bromo-4-phenylmethoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-11-17(21)8-9-18(15)19(12-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMFTPPRKZGIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443257
Record name Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate

CAS RN

178877-03-7
Record name Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6 (8.04 g, 2.2 mmol) in anhydrous DMF (150 mL) under Ar was treated with K2CO3 (5.65 g, 40.9 mmol), benzyl bromide (5.59 g, 32.7 mmol, 1.2 equiv) and BU4NI (402 mg, 1.1 mmol, 0.04 equiv). After stirring for 11 h at 25° C., the reaction mixture was poured into H2O (200 mL) and extracted with EtOAc (3×200 mL). The combined organic layers were washed with saturated aqueous NaCl, dried (MgSO4) and concentrated. The resulting solid was recrystallized from 5% EtOAc-hexane to afford 12 (8.36 g, 10.49 g theoretical, 80%) as white needles. An additional 2.13 g (20%) of 12 was obtained by chromatography (SiO2, 4×20 cm, 10% EtOAc-hexane) of the crystallization mother liquors: mp 105° C. (needles, hexane); 1H NMR (CDCl3, 250 MHz) δ8.19 (d, 1H, J=8.8 Hz), 8.10 (s, 1H), 8.05 (d, 1H, J=1.8 Hz), 7.61 (dd, 1H, J=1.9, 8.9 Hz), 7.50 (m, 6H), 5.28 (s, 2H), 4.45 (q, 2H, J=7.1 Hz), 1.46 (t, 3H, J=7.1 Hz); 13C NMR (CDCl3, 100 MHz) δ166.5, 154.7, 136.4, 134.7, 130.8, 130.7, 129.1, 128.7, 128.3, 127.6, 126.3, 124.2, 122.5, 121.5, 104.6, 70.4, 61.4, 14.4; IR (KBr) vmax 2986, 1716, 1589, 1578, 1406, 1369, 1331, 1279, 1238, 1098, 1025, 962, 892, 816, 767, 725, 691 cm-1 ; FABHRS (NBA) m/z 384.0370 (M+, C20H17BrO3 requires 384.0361).
Name
Quantity
8.04 g
Type
reactant
Reaction Step One
Name
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
5.59 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Yield
80%

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